molecular formula C18H16N4O3S2 B11291294 N-(3,4-dimethoxyphenyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylthio)acetamide

N-(3,4-dimethoxyphenyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylthio)acetamide

Cat. No.: B11291294
M. Wt: 400.5 g/mol
InChI Key: UTNGSEYCANJOPR-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylthio)acetamide is a synthetic heterocyclic compound featuring a fused [1,2,4]triazolo[3,4-b][1,3]benzothiazole core linked to a 3,4-dimethoxyphenyl group via a thioacetamide bridge. Its molecular formula is C₁₉H₁₇N₅O₃S₂, with a molar mass of 427.50 g/mol. This compound belongs to a class of triazole-fused heterocycles known for diverse biological activities, including kinase inhibition, antimicrobial effects, and plant growth regulation .

Properties

Molecular Formula

C18H16N4O3S2

Molecular Weight

400.5 g/mol

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetamide

InChI

InChI=1S/C18H16N4O3S2/c1-24-13-8-7-11(9-14(13)25-2)19-16(23)10-26-17-20-21-18-22(17)12-5-3-4-6-15(12)27-18/h3-9H,10H2,1-2H3,(H,19,23)

InChI Key

UTNGSEYCANJOPR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CSC2=NN=C3N2C4=CC=CC=C4S3)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxyphenyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylthio)acetamide typically involves multiple steps:

    Formation of the Triazolobenzothiazole Core: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions to form the triazolobenzothiazole ring system.

    Thioether Formation: The triazolobenzothiazole intermediate is then reacted with a suitable thiol reagent to introduce the thioether linkage.

    Acetamide Formation: The final step involves the reaction of the thioether intermediate with 3,4-dimethoxyaniline and acetic anhydride to form the acetamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the aromatic rings or the triazolobenzothiazole core, potentially leading to the formation of dihydro or tetrahydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings and the heterocyclic core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under conditions such as reflux or microwave irradiation.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce dihydro derivatives. Substitution reactions can introduce various functional groups, leading to a wide array of derivatives.

Scientific Research Applications

Neuroprotective Applications

Recent studies have indicated that compounds containing benzothiazole and triazole derivatives exhibit neuroprotective properties. The mechanism often involves the inhibition of acetylcholinesterase (AChE), which is crucial in the treatment of Alzheimer's disease. For instance, research has shown that certain benzothiazole derivatives can inhibit AChE and prevent amyloid beta aggregation, which are key factors in the pathology of Alzheimer's disease .

Case Study: In Vitro Evaluation

In a study evaluating various benzothiazole-isothiourea derivatives for their neuroprotective effects, compounds were synthesized and tested for AChE inhibition and antioxidant activity. Among them, specific derivatives exhibited significant inhibition of AChE and reduced oxidative stress in neuronal cell lines .

Anticancer Activity

The compound's structural features suggest potential anticancer properties. Benzothiazole derivatives have been documented to possess anticancer activity through various mechanisms, including the induction of apoptosis and inhibition of cancer cell proliferation.

Research Insights

A study highlighted that benzothiazole-containing compounds can interact with cellular pathways involved in cancer progression. For example, compounds similar to N-(3,4-dimethoxyphenyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylthio)acetamide have shown promise in targeting specific kinases involved in tumor growth .

Antimicrobial Properties

Benzothiazole derivatives are also recognized for their antimicrobial activities against a range of pathogens. The dual functionality of these compounds allows them to act as antibacterial and antifungal agents.

Application in Agriculture

Research indicates that derivatives based on benzothiazole have applications in agriculture as biocides due to their efficacy against plant pathogens . This expands the utility of this compound beyond medicinal chemistry into agrochemical applications.

Summary Table of Applications

Application AreaMechanism/ActivityReferences
NeuroprotectionAChE inhibition; antioxidant effects ,
AnticancerInduction of apoptosis; kinase inhibition ,
AntimicrobialActivity against bacteria and fungi
Agricultural BiocidesEfficacy against plant pathogens

Mechanism of Action

The mechanism by which N-(3,4-dimethoxyphenyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylthio)acetamide exerts its effects involves interactions with molecular targets such as enzymes, receptors, or DNA. The compound’s aromatic and heterocyclic structures enable it to form stable complexes with these targets, potentially inhibiting or modulating their activity. Pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Key Observations :

  • The 3,4-dimethoxyphenyl group in the target compound introduces strong electron-donating methoxy groups, which may improve binding to enzymatic targets (e.g., kinases) compared to simpler substituents like 2-methylphenyl .

Core Heterocycle Variations

The triazolo-benzothiazole core distinguishes the target compound from related triazolo-thiadiazole or quinazolinone derivatives:

Compound Class Core Structure Example Bioactivity References
Triazolo-benzothiazole Benzothiazole fused with triazole Kinase inhibition (CDK5/p25 IC₅₀ = 30–42 nM)
Triazolo-thiadiazole Thiadiazole fused with triazole Antimicrobial, anti-inflammatory
Quinazolinone derivatives Quinazolinone-thioacetamide Vasorelaxant activity (in vitro)

Key Observations :

  • Triazolo-thiadiazoles (e.g., compounds) show potent kinase inhibition (IC₅₀ = 30–42 nM for CDK5/p25), likely due to the electron-deficient thiadiazole core enhancing interaction with ATP-binding pockets .
  • Triazolo-benzothiazoles (target compound’s class) may exhibit improved metabolic stability due to the benzothiazole moiety’s aromaticity, though direct activity data are pending .
  • Quinazolinone derivatives prioritize vasorelaxant effects, indicating divergent therapeutic applications compared to triazole-fused systems .

Key Observations :

  • Synthesis of triazolo-benzothiazoles typically requires fusion of benzothiazole and triazole rings under harsh conditions, whereas triazolo-thiadiazoles are often synthesized via cyclocondensation .

Biological Activity

N-(3,4-dimethoxyphenyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylthio)acetamide is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula : C₁₈H₁₆N₄O₃S₂
  • Molecular Weight : 400.47 g/mol
  • CAS Number : [Not provided in the search results]
  • Structural Characteristics : The compound features a dimethoxyphenyl group and a triazole-benzothiazole moiety, which are critical for its biological activity.

Antimicrobial Activity

Research indicates that compounds with similar structures to this compound exhibit significant antimicrobial properties. For instance:

  • Antibacterial Activity : Certain derivatives of benzothiazole and triazole have shown potent antibacterial effects against various pathogens. For example, compounds derived from benzothiazole have demonstrated minimum inhibitory concentrations (MICs) as low as 10.7–21.4 μmol/mL against specific bacterial strains .
  • Antifungal Activity : Similar compounds have also been tested for antifungal properties. Notably, certain derivatives exhibited strong activity against fungal species with MIC values indicating effective inhibition .

Cytotoxicity and Anticancer Potential

The anticancer potential of triazole derivatives is well-documented. Studies have shown that:

  • Compounds containing the triazole moiety can induce cytotoxic effects on human cancer cell lines such as MCF-7 (breast cancer) and Bel-7402 (liver cancer). For example, specific triazole-thiones demonstrated an EC50 value of 24 nM against resistant cancer cell lines .
  • The mechanism of action often involves the induction of apoptosis and cell cycle arrest in cancer cells .

Anti-inflammatory and Analgesic Effects

Compounds similar to this compound have also been investigated for their anti-inflammatory properties:

  • These compounds may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways .

Table of Biological Activities

Activity TypeCompound ExampleMIC/MBC ValuesReference
AntibacterialN-(2-phenyl-4-oxo-1,3-thiazolidin)MIC: 10.7–21.4 μmol/mL
AntifungalVarious benzothiazole derivativesMIC: 21.4–40.2 μmol/mL
CytotoxicityTriazole-thionesEC50: 24 nM
Anti-inflammatoryTriazole derivativesInhibition of cytokines

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